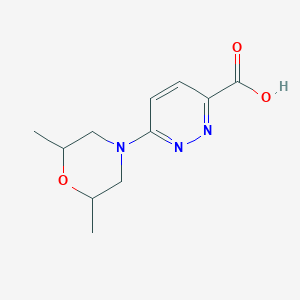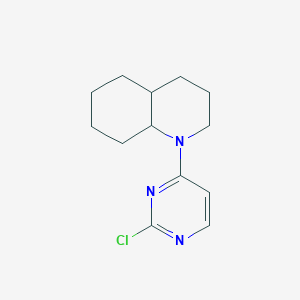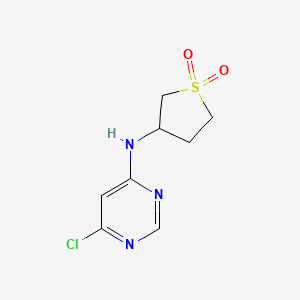
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone, also known as 4APM, is a novel, synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments. Additionally, the paper will discuss the mechanism of action and list various future directions for the use of 4APM in research.
Applications De Recherche Scientifique
Synthesis of Pyridine and Piperazine Derivatives
Research has focused on the synthesis of various pyridine and piperazine derivatives, including compounds related to (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone, to investigate their antimicrobial properties. A notable study involved the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their dichloropiperazine counterparts, showing variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, with some compounds demonstrating significant antimicrobial effects (Mallesha & Mohana, 2014).
Novel Antimicrobial Agents
A study on novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone derivatives highlighted their potential as antimicrobial agents. These compounds, synthesized via reactions involving allyl bromide and triethylamine, exhibited potency comparable to or greater than conventional medicines in some cases (Zaidi et al., 2021).
Synthesis and Insecticidal Activity
Piperidine Thiazole Compounds
Research into piperidine derivatives also extends to their insecticidal properties. A study synthesized new piperidine thiazole compounds that demonstrated insecticidal activities against armyworm at various concentrations. Notably, specific compounds showed high lethal rates, indicating potential for further exploration as insecticides (Ding et al., 2019).
Synthesis and Neuroprotective Activities
Neuroprotective Aryloxyethylamine Derivatives
A series of aryloxyethylamine derivatives were synthesized and evaluated for neuroprotective effects both in vitro and in vivo. These compounds were tested for their ability to protect cells from glutamate-induced death and their efficacy in models of acute cerebral ischemia, with several derivatives showing significant neuroprotective activity (Zhong et al., 2020).
Antitubercular Activity
Synthesis and Optimization of Cyclopropyl Methanols
A study synthesized [4-(aryloxy)phenyl]cyclopropyl methanones and their reduced methanol counterparts, evaluating their antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds exhibited notable minimum inhibitory concentrations, with one compound demonstrating significant in vivo activity and potential against multidrug-resistant strains (Bisht et al., 2010).
Mécanisme D'action
Target of Action
Related compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of monoacylglycerol lipase (magl) . MAGL is an enzyme that plays a significant role in the endocannabinoid system and is associated with various pathologies, including neurodegenerative diseases and cancer .
Mode of Action
Similar compounds have been found to interact with their targets through stable hydrophobic interactions . These interactions can lead to the inhibition of the target enzyme, altering its function .
Biochemical Pathways
This can result in the activation of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, and promising lead compounds have been identified based on in silico docking and molecular dynamics simulations, binding data, and adme calculations .
Result of Action
Similar compounds have shown promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone could potentially have similar effects.
Propriétés
IUPAC Name |
piperidin-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h2,12,14H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSZRPNGNJTMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)

![1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465602.png)
![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)
![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)


amine](/img/structure/B1465612.png)
![2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465613.png)

![2-[2-(oxolan-3-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1465615.png)
